Bromophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXODBIOSWNNKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176404 | |
| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-62-2 | |
| Record name | 2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021987622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bromophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BG8N9724B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization of Bromophenol Compounds
Strategies for Bromination in Phenolic Systems
The direct bromination of phenols is a fundamental electrophilic aromatic substitution reaction. However, due to the high activation of the phenol (B47542) ring by the hydroxyl group, this reaction can be challenging to control, often leading to multiple substitutions. nih.gov Consequently, significant research has focused on developing methods that allow for precise control over the number and position of bromine atoms introduced onto the phenolic system.
Regioselective Bromination Techniques for Bromophenol Synthesis
Achieving regioselectivity—the control of where on the aromatic ring the bromination occurs—is a primary objective in the synthesis of specific bromophenol isomers. The hydroxyl group of a phenol directs incoming electrophiles to the ortho and para positions. Uncontrolled reactions with elemental bromine often result in a mixture of products, including 2,4,6-tribromophenol. savemyexams.com
Several modern techniques have been developed to enhance regioselectivity, particularly for para-bromination. One approach involves the use of a combination of trimethylsilyl (B98337) bromide (TMSBr) and a bulky sulfoxide, such as (4‐ClC₆H₄)₂SO. This system demonstrates high selectivity for the para-position, which is attributed to the interaction between the thioether byproduct and the phenol via an O–H···S hydrogen bond, sterically favoring para-substitution. chemistryviews.org
Another effective method for regioselective mono-bromination utilizes potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents. This system shows a strong preference for the para position. If the para position is already occupied, the reaction proceeds to brominate the ortho position. nih.govresearchgate.net This method is noted for its excellent regioselectivity and mild reaction conditions. nih.gov Oxidative bromination, where a bromide ion is oxidized in situ, is another strategy, though it can sometimes lead to over-bromination if not carefully controlled. nih.gov
The choice of brominating agent and reaction conditions is crucial for controlling the outcome. For instance, N-Bromosuccinimide (NBS) is a common reagent, and its reactivity can be modulated by additives. The NBS/HBF₄·Et₂O system in acetonitrile (B52724) has been reported as an effective method for the bromination of phenols. acs.org Similarly, using N-benzyl-DABCO tribromide allows for high-yielding, regioselective mono-bromination at room temperature. researchgate.net
Table 1: Comparison of Regioselective Bromination Methods
| Reagent System | Selectivity | Key Features |
|---|---|---|
| TMSBr / Bulky Sulfoxide | High para-selectivity (up to 99/1) | Mild conditions, recyclable thioether byproduct. chemistryviews.org |
| KBr / ZnAl–BrO₃⁻–LDHs | Excellent para-selectivity | Cheap reagents, high atom economy. nih.govresearchgate.net |
| NBS / HBF₄·Et₂O | Effective for phenols and anisoles | Method details available in specialized literature. acs.org |
Catalytic Approaches in Bromophenol Synthesis
Catalysis plays a vital role in improving the efficiency and selectivity of bromination reactions. General base catalysis has been observed in the aqueous bromination of phenols, where carboxylate anions can facilitate the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine. cdnsciencepub.comcdnsciencepub.com This suggests that the reaction mechanism can be influenced by the buffer system used. cdnsciencepub.com
Heterogeneous catalysts are also employed to enhance regioselectivity and simplify product purification. For example, sulfonic-acid-functionalized silica (B1680970) can be used as a recyclable catalyst for the nuclear bromination of aromatic compounds with NBS. acs.org Similarly, heteropoly acids supported on zirconia have been investigated for the liquid-phase bromination of phenol. acs.org These solid acid catalysts provide an active surface for the reaction to occur, often with improved control over the product distribution.
The development of new catalytic systems continues to be an active area of research. For instance, a system combining Phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed for the electrophilic bromination of phenols under very mild conditions. rsc.org This reagent-economic procedure is efficient and operationally simple. rsc.org
Synthesis of Novel Bromophenol Derivatives and Analogues
Beyond the initial bromination of the phenol ring, further synthetic modifications are essential for creating a diverse range of bromophenol derivatives with tailored properties.
Functionalization of Bromophenol Core Structures
Once a bromophenol core is synthesized, it can be further functionalized through various chemical reactions. The bromine atoms themselves can serve as handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the attachment of other aryl or alkyl groups, significantly increasing molecular complexity. rsc.org
The hydroxyl group of the bromophenol is another key site for functionalization. It can be alkylated to form ethers or acylated to form esters, modifying the compound's solubility and electronic properties. For example, the synthesis of diaryl methanes has been achieved through the alkylation of substituted benzenes with (2-bromo-4,5-dimethoxyphenyl)methanol, followed by demethylation with boron tribromide (BBr₃) to yield the final bromophenol derivatives. mdpi.com
In some cases, functional groups are introduced prior to bromination. For example, a synthetic method for 3-amino-4-bromophenol (B174537) starts with 3-nitro-4-aminophenol, which undergoes diazotization, bromination, and subsequent reduction of the nitro group to an amino group. google.com
Development of Complex Bromophenol Architectures
Researchers are continually working to build more complex molecules based on bromophenol scaffolds. This is often inspired by naturally occurring bromophenols, which can possess intricate structures. For instance, the synthesis of 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB), a natural product from red alga, has been a target of synthetic efforts. nih.gov The development of these complex architectures often involves multi-step synthetic sequences.
The synthesis of novel bromophenol derivatives with diaryl methane (B114726) structures has been reported, starting from (2-bromo-4,5-dimethoxyphenyl)methanol and various substituted benzenes. mdpi.com These reactions, often catalyzed by Lewis acids like AlCl₃, lead to the formation of complex diaryl methane frameworks, which are then demethylated to produce the target polyhydroxylated and brominated structures. mdpi.com Such complex architectures are of interest for their potential biological activities, including as enzyme inhibitors. mdpi.comnih.govnih.gov The synthesis of phenylpropanoid derivative bromophenols has also been explored, leading to the formation of natural products and even novel indene (B144670) derivatives. fao.org
Green Chemistry Principles in Bromophenol Synthesis
In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of bromophenols to minimize environmental impact. This includes the use of less hazardous reagents, milder reaction conditions, and more efficient processes.
One notable development is the synthesis of substituted phenols and bromophenols from arylboronic acids. rsc.org A highly efficient protocol utilizes aqueous hydrogen peroxide as a green oxidant. rsc.orgrsc.org By adding hydrogen bromide to the reaction mixture, a tandem ipso-hydroxylation/bromination process occurs, yielding bromophenols in a one-pot reaction that takes only one minute at room temperature. rsc.org This method is scalable and avoids the need for chromatographic purification. rsc.orgrsc.org
The use of recyclable catalysts, as mentioned earlier, is another key aspect of green chemistry in this context. acs.org Furthermore, developing protocols that use safer bromine sources than elemental bromine, such as ammonium (B1175870) bromide with an oxidant like Oxone®, contributes to greener synthetic routes. researchgate.net These methods often proceed under mild conditions without the need for metal catalysts or strong acids. researchgate.net The focus is on high atom economy, ensuring that a maximal proportion of the atoms from the reagents are incorporated into the final product. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Bromophenol Compounds
Interactions of Bromophenol Compounds with Biological Macromolecules
The biological effects of bromophenols are initiated by their direct or indirect interactions with essential macromolecules. These interactions can lead to the modulation of enzymatic activity and the activation or inhibition of cellular receptors, thereby triggering downstream cellular responses.
Bromophenol derivatives have been identified as potent inhibitors of several key enzymes. Research has demonstrated their ability to competitively or non-competitively bind to enzyme active sites or allosteric sites, leading to a reduction in catalytic activity.
Notable examples include the inhibition of:
Acetylcholinesterase (AChE): An enzyme critical for breaking down the neurotransmitter acetylcholine. Several novel synthetic bromophenol derivatives have shown considerable inhibitory effects on AChE. nih.govnih.gov
Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and other physiological processes. Studies have reported that bromophenol derivatives can effectively inhibit human CA isoforms (hCA I and hCA II), with some compounds showing stronger inhibition against hCA I than the clinically used drug acetazolamide. nih.govmdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin (B600854) signaling pathways. Bromophenols isolated from red algae and their synthetic derivatives have been shown to be effective PTP1B inhibitors, with some highly brominated compounds exhibiting potent activity. nih.gov
The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ), with lower values indicating greater potency.
Table 1: Inhibitory Activity of Selected Bromophenol Derivatives on Various Enzymes
| Compound/Derivative Class | Target Enzyme | Inhibition Parameter | Reported Value Range | Reference |
|---|---|---|---|---|
| Novel Diaryl Methanes | Acetylcholinesterase (AChE) | Kᵢ | 6.54 - 24.86 nM | mdpi.com |
| Novel Diaryl Methanes | Carbonic Anhydrase I (hCA I) | Kᵢ | 2.53 - 25.67 nM | mdpi.com |
| Novel Diaryl Methanes | Carbonic Anhydrase II (hCA II) | Kᵢ | 1.63 - 15.05 nM | mdpi.com |
| Sulfur-containing Bromophenols | Acetylcholinesterase (AChE) | Kᵢ | 0.84 - 14.63 nM | nih.gov |
| Sulfur-containing Bromophenols | Carbonic Anhydrase I (hCA I) | Kᵢ | 53.75 - 234.68 nM | nih.gov |
| Sulfur-containing Bromophenols | Carbonic Anhydrase II (hCA II) | Kᵢ | 42.84 - 200.54 nM | nih.gov |
| Rhodomela confervoides Isolate (4e) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | 2.42 µM | nih.gov |
| Synthetic Bromophenol (4g) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ | 0.68 µM | nih.gov |
Beyond enzymes, bromophenes interact with a variety of other protein targets, including transport proteins and cellular receptors. The nature of these interactions is often complex, involving a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding.
Serum Albumins: The interaction between bromophenol blue (BPB) and serum albumins, such as bovine serum albumin (BSA), has been studied extensively. These studies indicate that electrostatic forces are the primary driver of binding. nih.govmagtech.com.cn The binding of BPB to BSA can induce conformational changes in the protein and primarily occurs in a specific region known as site I (sub-domain IIA). magtech.com.cn
Estrogen Receptors (ERs): Certain phenolic compounds are known to interact with estrogen receptors, which are critical in cellular signaling. researchgate.netbmbreports.org Some brominated phenols have been shown to bind to the estrogen receptor, suggesting they may act as modulators of estrogen signaling pathways.
Table 2: Ligand-Target Interactions of Selected Bromophenol Compounds
| Ligand | Target | Key Interaction Findings | Reference |
|---|---|---|---|
| Bromophenol Blue (BPB) | Bovine Serum Albumin (BSA) | Binding is primarily driven by electrostatic forces. | nih.gov |
| Bromophenol Blue (BPB) | Bovine Serum Albumin (BSA) | Forms a stable complex, inducing conformational changes in BSA. Binding occurs at site I. | magtech.com.cn |
| Brominated Phenols | Estrogen Receptor (ER) | Demonstrated binding to the receptor, indicating potential modulation of estrogen signaling. | nih.gov |
Cellular Responses and Signaling Pathways Modulated by Bromophenol Compounds
The interaction of bromophenols with macromolecules initiates a cascade of cellular events. These responses are contingent on the ability of the compounds to traverse the cell membrane and subsequently influence intracellular signaling networks, leading to changes in gene expression and protein profiles.
For a compound to exert an intracellular effect, it must first cross the cell membrane. The ability of bromophenols to do so is influenced by their physicochemical properties, such as molecular size, polarity, and solubility. nih.gov
Studies utilizing cellular antioxidant assays have provided indirect but compelling evidence of membrane permeation. For instance, the activity of the bromophenol 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyl-diphenylmethane in a Cellular Antioxidant Activity (CAA) assay demonstrates its ability to enter cells. nih.gov Its concurrent activity in a Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assay suggests an ability to localize within or interact with cell membranes to protect against lipid peroxidation. nih.gov Conversely, research has indicated that larger bromophenol compounds may exhibit poor activity in cellular assays due to reduced ability to penetrate the cell membrane. nih.gov A study on a synthetic bromophenol derivative, HPN, found that approximately 57% of the compound entered cultured C2C12 myotubes, confirming significant cell permeability. nih.govresearchgate.net
Once inside the cell, bromophenols can modulate signaling pathways that regulate gene expression and protein function. This modulation can lead to significant alterations in the cellular proteome.
Gene Expression: A bromophenol isolated from the red alga Rhodomela confervoides was found to significantly increase the mRNA expression of carnitine palmitoyl (B13399708) transferase 1B (CPT-1B) and fatty acid binding protein 3 (FABP3) in muscle cells. nih.gov These genes are involved in fatty acid oxidation, indicating that this compound can alter cellular metabolic programming at the genetic level. nih.gov
Signaling Pathways: Bromophenols have been shown to influence key signaling pathways:
PI3K/Akt Pathway: This pathway is central to cell growth and survival. Some bromophenols have been observed to inhibit this pathway. nih.gov
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular stress responses and proliferation. Certain bromophenols can activate these pathways. nih.gov
Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Natural bromophenols have been suggested to modulate the activation of Nrf2, leading to the expression of antioxidant and detoxification genes. nih.govresearchgate.net
These alterations in signaling cascades ultimately lead to changes in the proteomic landscape of the cell, affecting its function and fate.
Structure-Mechanism Relationships in Bromophenol Biology
Enzyme Inhibition: For carbonic anhydrase inhibition, the presence of a methoxy (B1213986) group instead of a hydroxyl group has been found to be more effective in some derivatives. mdpi.com However, an excess of bulky groups, such as three methoxy groups, can create steric hindrance, reducing inhibitory effectiveness. mdpi.com In the case of protein tyrosine kinase (PTK) inhibition, the type of halogen atom is critical, with activity following the order of Cl > Br > F, suggesting a pivotal role for the specific halogen in the interaction with the enzyme. nih.gov
Cellular Permeability: As noted earlier, molecular size is a key determinant of a bromophenol's ability to cross the cell membrane. Larger molecules may be excluded, limiting their access to intracellular targets and thus reducing their biological activity within the cell. nih.gov
Antioxidant Activity: The antioxidant capacity of bromophenols is often enhanced by an increased number of hydroxyl groups and the degree of conjugation within the molecule.
These structure-mechanism relationships highlight that subtle changes in the chemical architecture of bromophenols can lead to dramatic differences in their biological profiles, from enzyme inhibition specificity to their ability to function within a cellular context.
Analytical Methodologies for Bromophenol Compound Research
Chromatographic Techniques for Bromophenol Separation and Detection
Chromatography is a fundamental analytical technique for separating individual components from a complex mixture. nih.gov This separation is achieved based on the differential distribution of the components between a stationary phase and a mobile phase. nih.gov For bromophenol analysis, the most prominent chromatographic methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) in Bromophenol Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of a wide range of bromophenols, particularly those that are non-volatile or thermally sensitive. mdpi.comresearchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.
Reverse-phase HPLC is commonly employed for bromophenol analysis. In one validated method for the quantification of seven bromophenolic compounds in the red alga Vertebrata lanosa, a Phenomenex C8(2) Luna column was used. mdpi.com The separation was achieved using a mobile phase consisting of 0.05% trifluoroacetic acid in water and acetonitrile (B52724). mdpi.com This method demonstrated high selectivity, linearity (R² ≥ 0.999), precision, and accuracy. mdpi.com For all standard compounds tested, the limits of detection (LOD) were below 0.04 μg/mL, and the limits of quantification (LOQ) were below 0.12 μg/mL. nih.govresearchgate.net Detection is often carried out using a UV detector, with a wavelength of 210 nm being effective for observing a range of bromophenols. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Bromophenols
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile bromophenols. nih.govchemijournal.com In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.
Due to the polar nature of the hydroxyl group, bromophenols often require a derivatization step before GC-MS analysis to increase their volatility and thermal stability. nih.govmdpi.com A common derivatization method is acetylation, using reagents like acetic anhydride. nih.govnih.gov This process replaces the active hydrogen of the hydroxyl group with an acetyl group. nih.gov One study optimized the derivatization of 19 bromophenol congeners using acetic anhydride, which allowed for excellent chromatographic separation and sensitivity, with detection limits in the range of 0.39–1.26 pg. nih.gov This derivatization-based GC-MS method is also suitable for the simultaneous analysis of bromoanisoles, which are common environmental transformation products of bromophenols. nih.gov
Spectroscopic Approaches for Bromophenol Characterization
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. jchps.com It is an indispensable tool for the structural elucidation and characterization of bromophenol compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Bromophenols
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. researchgate.net For bromophenols, UV-Vis spectroscopy is frequently used as a detection method in HPLC. mdpi.com The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and can be used for its quantification. For example, Bromophenol Blue exhibits a maximum absorbance at 590 nm. researchgate.netaatbio.com The UV spectrum can be influenced by the pH of the solution; Bromophenol Blue appears yellow at a pH of 3.5 with an absorption peak at 438 nm, while it is violet at pH 7 with a peak at 591 nm. researchgate.net This property makes some bromophenols useful as pH indicators. nih.gov
Advanced Hyphenated Techniques in Bromophenol Research
Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, combining the strengths of both. chromatographytoday.comnih.gov These advanced methods provide enhanced sensitivity, selectivity, and structural information, making them invaluable for the analysis of complex samples containing bromophenols. slideshare.net
The most prominent hyphenated technique in bromophenol analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. chemijournal.comox.ac.uk This approach allows for the analysis of bromophenols without the need for derivatization, which is often required for GC-MS. researchgate.net An HPLC system can be coupled with an electrospray ionization source (ESI) and a tandem mass spectrometer (MS/MS) for the reliable identification and quantification of trace amounts of bromophenols in various aqueous samples. researchgate.net Other powerful hyphenated techniques include LC-NMR, which directly couples liquid chromatography with NMR spectroscopy for structural elucidation of separated compounds. chromatographytoday.comnih.gov
Environmental Occurrence, Fate, and Transformation of Bromophenol Compounds
Natural Occurrence and Distribution of Bromophenols in Ecosystems
Bromophenols are not solely a product of industrial synthesis; they are also naturally synthesized by a variety of organisms, leading to their widespread distribution in certain ecosystems.
Marine and Freshwater Sources of Bromophenol Compounds
Bromophenol compounds are predominantly found in marine environments, where they are integral components of the chemical makeup of numerous organisms. nih.gov They have been identified in a wide array of marine life, including red, brown, and green algae, sponges, ascidians, and other invertebrates. nih.govmdpi.com The presence of these compounds is so widespread in the marine food web that they are detectable in various species of fish, crustaceans, and molluscs. researchgate.net For instance, analysis of saltwater Pacific salmon has revealed the presence of bromophenols, which are thought to be absorbed from their diet. researchgate.net In contrast, their occurrence in freshwater ecosystems is significantly lower, with only sporadic and low concentrations found in freshwater fish. researchgate.net
The concentration of bromophenols in marine organisms can vary significantly. For example, tribromophenols have been detected in algae at concentrations ranging from 7 to 1600 ng/g wet weight, in crustaceans from 0.3 to 2360 ng/g wet weight, and in fish from 3.7 to 230 ng/g wet weight. nih.gov
Biosynthesis and Production of Bromophenols by Organisms
The natural production of bromophenols is a result of biosynthesis by various marine organisms. nih.gov A key enzymatic process in this synthesis involves bromoperoxidases, which catalyze the bromination of phenolic precursors using bromide ions present in seawater. nih.govmdpi.com This process is particularly well-documented in marine algae. nih.gov The biosynthesis of these compounds is thought to serve ecological functions, such as chemical defense against predators and pathogens. nih.gov The production of bromophenols in marine organisms can be influenced by environmental factors like UV radiation, salinity, and nutrient availability, with concentrations varying seasonally. researchgate.netnih.gov
Environmental Fate and Transport of Bromophenol Compounds
Once released into the environment, either from natural or anthropogenic sources, bromophenol compounds are subject to various physical and chemical processes that determine their transport, distribution, and persistence.
Photodegradation Pathways of Bromophenols in Aquatic Systems
Photodegradation, the breakdown of compounds by light, is a significant process affecting the fate of bromophenols in aquatic environments. nih.govresearchgate.net This process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive oxygen species, such as hydroxyl radicals. nih.govresearchgate.net The rate of photodegradation is influenced by several factors, including the intensity of solar radiation, the depth and clarity of the water, and the presence of other dissolved organic and inorganic substances. researchgate.net While the specific degradation pathways can be complex, they generally involve the cleavage of the carbon-bromine bond and the oxidation of the aromatic ring, leading to the formation of various intermediate products and eventual mineralization. dntb.gov.ua
Sorption and Leaching Dynamics of Bromophenol Compounds in Soils
The behavior of bromophenol compounds in terrestrial environments is largely governed by their interaction with soil particles. Sorption, the process of adhering to soil particles, reduces the mobility of these compounds and their potential to leach into groundwater. nih.gov The extent of sorption is influenced by both the chemical properties of the specific bromophenol and the characteristics of the soil. nih.gov Key soil properties affecting sorption include pH and organic matter content. nih.gov Generally, lower pH and higher organic matter content lead to increased sorption of phenolic compounds. nih.gov
The mobility of a chemical in soil can be classified based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Chemicals with a low Koc are considered to have high mobility, meaning they are more likely to leach through the soil profile. chemsafetypro.com
Table 1: Soil Mobility Classification Based on Koc
| Koc Range | Mobility Class |
|---|---|
| 0 - 50 | Very high |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| 2000 - 5000 | Slightly mobile |
| > 5000 | Immobile |
Data sourced from McCall et al. (1981) chemsafetypro.com
Leaching is the process by which dissolved substances are transported through the soil with water. The potential for bromophenols to leach into groundwater is inversely related to their sorption affinity for the soil. scielo.br Therefore, in soils with low organic matter and higher pH, bromophenols are expected to be more mobile and have a greater potential for leaching. nih.gov
Biotransformation and Biodegradation of Bromophenols
Microorganisms play a crucial role in the transformation and degradation of bromophenol compounds in the environment.
Biotransformation refers to the chemical alteration of a substance within an organism, while biodegradation is the breakdown of organic matter by microorganisms into simpler substances. researchgate.net Several bacterial species have been identified that can degrade bromophenols. For example, Arthrobacter chlorophenolicus A6 has been shown to be capable of biodegrading 4-bromophenol (B116583). researchgate.net The degradation of these compounds can occur under both aerobic and anaerobic conditions.
The enzymatic degradation of bromophenols involves specific enzymes that catalyze the breakdown of these compounds. For instance, peroxidases, such as soybean peroxidase, can catalyze the oxidation of chlorophenols in the presence of hydrogen peroxide, a process that is likely applicable to bromophenols as well. mdpi.com These enzymatic reactions typically involve the formation of phenoxy radicals, which then undergo further reactions leading to the breakdown of the original compound. mdpi.com In some cases, complete mineralization to carbon dioxide and water can be achieved.
The biodegradation of bromophenols can be part of a co-metabolic process, where the degradation of the bromophenol occurs in the presence of another primary substrate that supports the growth of the microorganisms. researchgate.net For example, the biodegradation of 4-bromophenol by Arthrobacter chlorophenolicus A6 has been studied in a mixture with other substituted phenols. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,4,6-trichlorophenol |
| 4-bromophenol |
| Bromophenol |
| Hydrogen peroxide |
Microbial Degradation Mechanisms of Bromophenol Compounds
The microbial degradation of bromophenol compounds is a critical process influencing their persistence and fate in the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy, often involving a series of enzymatic reactions. The initial and most crucial step in the aerobic and anaerobic degradation of many brominated phenols is dehalogenation, the removal of bromine atoms from the aromatic ring.
Under anaerobic conditions, reductive dehalogenation is a key mechanism. In this process, the bromine atom is removed and replaced by a hydrogen atom. This is often the initial step in the breakdown of polybrominated phenols, making them less halogenated and more susceptible to further degradation. For instance, some anaerobic microbial communities can dehalogenate pentachlorophenol (B1679276) (a related halogenated phenol) to phenol (B47542), which is then mineralized to carbon dioxide. nih.gov A similar process is observed for brominated phenols.
Aerobic degradation of bromophenols often begins with hydroxylation, where a hydroxyl group is added to the aromatic ring, catalyzed by monooxygenase enzymes. This step can lead to the formation of bromocatechols or bromohydroquinones. These intermediates are then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks open the aromatic ring and allows for further metabolism into central metabolic pathways. For example, the degradation of 4-bromophenol by certain bacteria proceeds through the formation of hydroquinone. nih.gov
A study investigating the treatment of p-bromophenol (4-BP) in a hydrogen-based membrane biofilm reactor (MBfR) demonstrated nearly 100% removal of 4-BP (up to 20 mg/L). tandfonline.com In this anaerobic environment, the genus Thauera was identified as the dominant functional microbe responsible for the degradation. tandfonline.com The presence of genes encoding for relevant enzymes was also enhanced, indicating a specific adaptation to 4-BP degradation. tandfonline.com
Table 1: Microbial Genera Involved in Bromophenol Degradation
| Microbial Genus | Bromophenol Compound | Degradation Condition | Key Findings | Reference |
|---|---|---|---|---|
| Thauera | p-bromophenol (4-BP) | Anaerobic (H₂-MBfR) | Dominant functional genus, capable of nearly 100% removal. | tandfonline.com |
Enzymatic Biotransformation of Bromophenols in Environmental Contexts
The biotransformation of bromophenols in the environment is mediated by a variety of enzymes produced by microorganisms, plants, and other organisms. These enzymatic reactions play a pivotal role in both the detoxification and, in some cases, the activation of these compounds. The primary enzymatic mechanisms involved in the initial breakdown of bromophenols include dehalogenation, oxidation, and conjugation.
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases, often found in anaerobic bacteria, are crucial for the initial breakdown of polybrominated phenols by removing bromine atoms. nih.gov Hydrolytic dehalogenases replace a bromine atom with a hydroxyl group from water.
Oxygenases , particularly monooxygenases and dioxygenases, are key enzymes in the aerobic degradation of bromophenols. Monooxygenases introduce a single hydroxyl group onto the aromatic ring, a critical step for destabilizing the ring and preparing it for cleavage. nih.gov For example, PCP-4-monooxygenase initiates the degradation of pentachlorophenol by converting it to tetrachlorohydroquinone. nih.gov A similar mechanism is expected for brominated phenols. Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage.
Peroxidases , such as horseradish peroxidase (HRP), have been utilized in bioremediation applications for the treatment of halogenated phenols. nih.gov In the presence of hydrogen peroxide, HRP oxidizes phenols into phenoxy radicals, which then polymerize. nih.gov These polymers are generally less soluble and less toxic than the parent compounds and can be removed from water. nih.gov This process can also result in partial dehalogenation. nih.gov
Transferases are enzymes that catalyze the conjugation of bromophenols with endogenous molecules, which generally increases their water solubility and facilitates excretion in organisms. Key phase II biotransformation enzymes include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs). longdom.org While often associated with detoxification in higher organisms, these conjugation reactions can also occur in the environment. For example, human sulfotransferase isoforms SULT1A1 and SULT1B1 have been shown to be particularly susceptible to inhibition by bromophenols. nih.gov
The specific enzymes and pathways involved in the biotransformation of bromophenols can vary significantly between different species and are influenced by the specific structure of the bromophenol compound.
Table 2: Enzymes Involved in Bromophenol Biotransformation
| Enzyme Class | Specific Enzyme Example | Action on Bromophenols | Environmental Significance | Reference |
|---|---|---|---|---|
| Dehalogenases | Reductive Dehalogenase | Removal of bromine atoms (reductive dehalogenation). | Initial step in anaerobic degradation of polybrominated phenols. | nih.gov |
| Oxygenases | Monooxygenase | Introduction of hydroxyl groups onto the aromatic ring. | Key initial step in aerobic degradation, leading to ring cleavage. | nih.gov |
| Peroxidases | Horseradish Peroxidase (HRP) | Oxidation to form polymers and partial dehalogenation. | Used in enzymatic treatment of wastewater containing halogenated phenols. | nih.gov |
| Transferases | Sulfotransferases (SULTs) | Conjugation with sulfate (B86663) groups. | Can be inhibited by bromophenols, affecting detoxification pathways. | nih.gov |
Computational and Theoretical Studies of Bromophenol Compounds
Molecular Modeling and Docking Simulations of Bromophenol Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how molecules interact with each other. These methods are particularly useful in drug discovery and materials science for understanding the binding of ligands to receptor sites.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is estimated using scoring functions, which provide a crude but fast estimation of binding affinity. nih.gov These simulations can reveal the specific molecular conformations adopted by bromophenol compounds upon binding to a target, such as a protein active site. For instance, in the development of novel protein tyrosine phosphatase 1B (PTP1B) inhibitors, a series of bromophenol derivatives were designed and their binding affinities evaluated. nih.gov One such compound, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, demonstrated enhanced inhibitory activity, and docking studies can elucidate the key interactions responsible for this potency. nih.gov
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms and molecules over time. nih.gov This approach provides a more dynamic picture of the binding process and can help in more accurate estimations of binding free energies. For example, a study on the adsorption of bromophenol blue (BPB) on aluminum nanoparticles utilized molecular docking to investigate the binding behavior and predict the binding mode and affinity. researchgate.net
| Compound | Target | Predicted Binding Affinity (IC50) | Reference |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | PTP1B | 1.50 µM | nih.gov |
| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | PTP1B | 1.7 µmol/L | nih.gov |
| Compound 26 (a BDB derivative) | PTP1B | 0.89 µmol/L | nih.gov |
Computational screening, also known as virtual screening, is a cost-effective method for identifying promising lead compounds from large chemical libraries. By employing docking simulations and other computational filters, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. This approach has been successfully applied to the discovery of novel bromophenol derivatives with potential therapeutic applications. For example, a series of bromophenol derivatives incorporating an indolin-2-one moiety were designed and evaluated for their anticancer activities. mdpi.comnih.govresearchgate.net Computational screening could have been employed to predict which analogues would exhibit the most potent activity against various cancer cell lines, such as A549, Bel7402, HepG2, HeLa, and HCT116. mdpi.comnih.govresearchgate.net Similarly, in the search for new carbonic anhydrase and acetylcholinesterase inhibitors, computational screening of novel bromophenol derivatives could guide the synthesis of compounds with desired inhibitory profiles. mdpi.com
Quantum Chemical Calculations on Bromophenol Structures and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. These calculations are crucial for understanding the fundamental properties of bromophenols.
Density Functional Theory (DFT) is a widely used quantum chemical method to study the molecular structures and properties of bromophenols. nih.gov Studies on the complete series of 19 bromophenols have shown that their molecular structures are significantly influenced by intramolecular hydrogen bonding, steric effects, and the inductive effects of bromine substitution. nih.gov Key structural parameters and molecular properties, such as O-H and C-O bond lengths, and O-H stretching and torsional frequencies, show systematic trends with an increasing number of bromine substitutions. nih.gov Comparisons with chlorophenols have indicated that the inductive effect of bromine is larger, making bromophenols slightly stronger acids. nih.gov The substitution of phenol (B47542) with electron-withdrawing groups like bromine leads to a shortening of the C-C and C-O bonds. acs.org
| Property | Trend with Increasing Bromine Substitution |
| O-H bond length | Increase |
| C-O bond length | Decrease |
| O-H stretching frequency | Red shift |
| O-H torsional frequency | Blue shift |
Quantum chemical calculations can be employed to investigate the mechanisms and energetics of chemical reactions involving bromophenols. This includes studying their degradation pathways and metabolic transformations. For instance, understanding the oxidative degradation of 4-bromophenol (B116583) by liquid ferrate(VI) can be aided by computational analysis of the reaction pathway, which is proposed to involve the formation of a phenoxy radical. researchgate.net Similarly, the photocatalytic degradation of bromophenol blue can be elucidated by studying the electronic properties and reaction mechanisms at the molecular level. researchgate.net Ab initio molecular dynamics simulations have been used to study the dissociation mechanisms of highly charged bromophenol, revealing sequential multi-stage processes. researchgate.net
Pharmacophore Modeling and In Silico Design of Novel Bromophenol Scaffolds
Pharmacophore modeling is a powerful tool in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdovepress.comdergipark.org.trbabrone.edu.in A pharmacophore model can be used as a 3D query to search for new molecules with similar features and, therefore, potentially similar biological activity. babrone.edu.in
This approach is highly valuable for the in silico design of novel bromophenol scaffolds with improved potency and selectivity. By analyzing the structure-activity relationships (SARs) of a series of active bromophenol derivatives, a pharmacophore model can be generated. nih.govnih.govmdpi.com For example, in the design of bromophenol-based anticancer agents, a pharmacophore model could be developed based on compounds that show significant activity. nih.govmdpi.com This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are crucial for anticancer activity. This information can then be used to design new bromophenol analogues with optimized properties. The integration of pharmacophore modeling with molecular docking can further enhance the virtual screening process to identify novel and potent bromophenol-based therapeutic agents. nih.gov
Advanced Applications and Biotechnological Potential of Bromophenol Compounds Excluding Clinical Human Trials
Bromophenol Compounds in Materials Science and Engineering
Bromophenol compounds are finding applications in materials science, particularly in the development of functional polymers, composites, and surface modification techniques.
Integration of Bromophenols into Functional Polymers and Composites
Bromophenols can be incorporated into polymer structures to impart desired properties. For instance, 4-bromophenol (B116583) has been used in the post-modification of polymers, leading to materials with specific characteristics. mdpi.com The integration of bromophenols can influence the thermal stability, mechanical strength, and adsorption properties of the resulting polymers and composite materials. Studies have investigated the adsorption of bromophenol blue, a type of bromophenol compound, onto various composite materials, including bentonite (B74815) carbon composites, highlighting their potential in material design for specific applications like dye removal. researchgate.netresearchgate.net The versatility of diethylenetriamine, a monomer used in the synthesis of functional polymeric particles, underscores the broader context of incorporating reactive molecules like bromophenols into polymer matrices for enhanced functionality. researchgate.net
Surface Modification and Coating Applications Utilizing Bromophenols
Bromophenol compounds can be employed to modify the surfaces of various materials, altering their chemical and physical properties. Bromophenol blue, for example, has been utilized in colorimetric assays to detect the presence of quaternary ammonium (B1175870) compounds on surfaces, indicating its role as an indicator in surface analysis and potentially in developing functional coatings. researchgate.netresearchgate.net While not exclusively focused on bromophenols, research into the surface modification of nanoparticles with organic molecules, including dyes like bromophenol blue, demonstrates the broader principle of using organic compounds to tailor material surfaces for specific applications such as photocatalysis and potential use in coating materials. rsc.org The development of eco-friendly organosilicon polymer coatings also highlights the ongoing research in creating functional surfaces with tailored properties. leibniz-gemeinschaft.de
Bromophenols in Environmental Remediation Technologies
The persistence and toxicity of some bromophenol compounds in the environment have also led to research into methods for their removal and degradation, including their application in certain remediation processes.
Application of Bromophenols in Water Treatment Processes
While bromophenols themselves can be pollutants, certain bromophenol-containing indicators like bromophenol blue are used in studies related to water treatment processes, particularly in evaluating the effectiveness of adsorption materials for dye removal from water. researchgate.net Research has also focused on the removal of specific bromophenols, such as 2-bromophenol (B46759) and 4-bromophenol, from water using various treatment methods. tandfonline.comjksww.or.krkoreascience.kr For example, the application of liquid ferrate(VI) has shown high efficiency in degrading 2-bromophenol in water, with removal efficiencies reaching over 99% under optimal conditions. jksww.or.krkoreascience.kr Studies on the biodegradation of 4-bromophenol in membrane biofilm reactors using hydrogen as an electron donor have also demonstrated nearly 100% removal efficiency. tandfonline.com These studies highlight the challenges and advancements in treating water contaminated with bromophenol compounds.
Bioremediation Strategies Employing Bromophenol-Degrading Microorganisms
Microorganisms play a crucial role in the natural degradation of various organic pollutants, including phenolic compounds. Research has identified microbial consortia capable of degrading bromophenols. oup.com Studies have investigated the biodegradation of specific bromophenols, such as 4-bromophenol, by microorganisms in bioremediation systems like hydrogen-based membrane biofilm reactors. tandfonline.com Fungal strains, including species of Aspergillus and Penicillium, have also been explored for their ability to biodegrade textile dyes like bromophenol blue. researchgate.netomicsonline.org The reductive dehalogenation of 2-bromophenol by microbial consortia under sulfidogenic conditions, with phenol (B47542) as a transient intermediate, illustrates a specific pathway for bromophenol degradation by microorganisms. oup.com This indicates the potential for utilizing or enhancing the activity of such microorganisms in bioremediation strategies for bromophenol-contaminated environments.
Future Directions and Interdisciplinary Research in Bromophenol Science
Bridging the Gaps: Untapped Research Avenues for Bromophenol Compounds
Despite promising initial findings, the current body of literature on bromophenols remains limited, leaving significant opportunities for future investigation. mdpi.com Key untapped avenues include the exploration of their full therapeutic potential, the discovery of novel pharmacologically active molecules, and a deeper understanding of their ecological roles. mdpi.com Many bromophenols demonstrate greater potency and multi-target effects compared to some synthetic drugs, suggesting potential for higher efficacy and reduced side effects that warrants extensive research. mdpi.com
Future research should focus on:
Expanded Bioactivity Screening: Systematically screening the 19 known positional isomers of bromophenols, from monobromophenols to pentabromophenol, against a wider range of therapeutic targets is crucial. wikipedia.org This includes investigating their potential in treating diseases like glaucoma, epilepsy, and neurodegenerative conditions such as Alzheimer's and Parkinson's disease. mdpi.com
Mechanistic Studies: Elucidating the precise molecular mechanisms by which bromophenols exert their biological effects is a critical next step. For instance, understanding how different bromophenol structures inhibit enzymes like carbonic anhydrase and acetylcholinesterase can inform the design of more potent and selective drugs. mdpi.com
Ecological Significance: The natural role of bromophenols in marine ecosystems is not fully understood. mdpi.com Research into their function in chemical defense, signaling, and as deterrents for other marine organisms could reveal new applications and provide insights into marine chemical ecology. researchgate.net
Environmental Fate and Transformation: As brominated compounds, it is important to understand their persistence, degradation, and potential to form other compounds in the environment. Studies have shown that the oxidation of phenols in the presence of bromide and manganese oxides can naturally produce a variety of brominated phenolic compounds, including potentially persistent pollutants. nih.gov
Integration of Omics Technologies in Bromophenol Research
The application of high-throughput "omics" technologies offers a powerful, holistic approach to accelerate bromophenol research. frontiersin.orgnews-medical.net These technologies can provide unprecedented insight into the biosynthesis, regulation, and functional mechanisms of these compounds. frontiersin.orgnih.gov
Genomics and Transcriptomics: By sequencing the genomes of bromophenol-producing organisms, such as red algae, researchers can identify the genes and enzymatic pathways responsible for their synthesis. frontiersin.org Transcriptomics can then reveal how environmental conditions influence the expression of these genes, leading to a better understanding of how to optimize production. nih.govmdpi.com
Proteomics: This technology focuses on studying the proteins (enzymes) directly involved in bromophenol biosynthesis. news-medical.net Identifying and characterizing these proteins, such as bromoperoxidases, is essential for harnessing them in biotechnological production systems. mdpi.com
Metabolomics: Metabolomic analysis allows for a comprehensive profiling of the full range of bromophenols and other metabolites within an organism. news-medical.net This is crucial for discovering novel bromophenol structures and understanding how they interact with other molecules within biological systems. frontiersin.org
The integration of these multi-omics datasets with bioinformatics tools can create a comprehensive picture, linking genetic information to the ultimate production of bioactive compounds and uncovering their regulatory mechanisms. frontiersin.orgnih.gov
Development of Sustainable Production Methods for Bromophenol Compounds
The limited abundance of bromophenols in marine algae presents a significant challenge for their large-scale isolation and development. researchgate.net Therefore, developing sustainable and efficient production methods is a key priority.
Current and future strategies include:
Chemical Synthesis: Traditional chemical synthesis involves the electrophilic halogenation of phenol (B47542) with bromine, often using solvents like carbon disulfide or acetic acid. wikipedia.orgorgsyn.org Innovations in this area focus on improving yield and selectivity, particularly for the desired para-isomer (p-bromophenol), and on developing processes that allow for the recycling of reagents to improve economy and sustainability. google.com For example, methods using a copper catalyst with a simple ionic bromide in an acidic medium are being explored. google.com
Biocatalysis: Utilizing isolated enzymes or whole-cell microbial systems to perform specific bromination reactions offers a greener alternative to traditional chemical synthesis. This approach can lead to higher specificity and operate under milder reaction conditions.
Synthetic Biology: As mentioned as a key future perspective, synthetic biology represents a frontier for sustainable bromophenol production. mdpi.com This involves engineering microorganisms (like bacteria or yeast) with the genetic pathways from marine algae to produce specific bromophenols through fermentation. This method avoids the need to harvest wild marine resources and can be scaled up for industrial production.
| Production Method | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Direct bromination of phenol or its derivatives using various reagents and catalysts. orgsyn.orggoogle.com | Established procedures, potential for high volume. | Use of harsh chemicals, formation of unwanted isomers, potential environmental impact. orgsyn.org |
| Biocatalysis | Use of isolated enzymes (e.g., bromoperoxidases) or whole-cell systems to catalyze bromination. mdpi.com | High specificity, milder reaction conditions, environmentally friendly. | Enzyme stability, cost of cofactors, scalability. |
| Synthetic Biology | Engineering metabolic pathways in host microorganisms (e.g., E. coli, yeast) for heterologous production. mdpi.com | Sustainable, scalable, potential for high yields and purity, independent of natural sources. | Complex pathway elucidation and reconstruction, optimizing expression in host organisms. |
Collaborative Frameworks for Advancing Bromophenol Discovery and Application
The multifaceted nature of bromophenol research necessitates a move towards more collaborative and interdisciplinary frameworks. The journey from discovering a novel bromophenol in a marine alga to developing a marketable therapeutic requires expertise from a wide range of scientific disciplines.
A successful collaborative framework would involve:
Marine Biologists and Ecologists: To identify and sustainably source bromophenol-producing organisms and to study their ecological roles.
Natural Product Chemists: To isolate, identify, and elucidate the structures of novel bromophenol compounds using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Molecular Biologists and Bioinformaticians: To apply omics technologies for identifying biosynthetic pathways and for engineering organisms for sustainable production. frontiersin.org
Pharmacologists and Toxicologists: To conduct comprehensive bioactivity screening, determine mechanisms of action, and evaluate the safety profiles of potential drug candidates.
Chemical Engineers: To develop and optimize scalable, sustainable, and economically viable production processes, whether through chemical synthesis or biotechnology. innoget.com
By fostering open communication and data sharing between these diverse fields, research institutions, and industry partners, the scientific community can create a synergistic environment. Such a framework will be essential to overcome the current limitations in the field and to accelerate the translation of basic bromophenol science into tangible applications that can provide significant societal benefits.
Q & A
Q. What are the standard in vitro assays for evaluating Bromophene’s antimicrobial activity?
To assess this compound’s antimicrobial efficacy, researchers typically employ:
- Minimum Inhibitory Concentration (MIC) assays to determine the lowest concentration that inhibits bacterial growth.
- IC₅₀ determination using dose-response curves to quantify potency against target pathogens (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) .
- Bioassay-guided fractionation for isolating active compounds from complex biological extracts, as demonstrated in studies of marine Pseudoalteromonas species .
Methodological Tip: Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for standardized microbial culture conditions and replicate experiments to ensure reproducibility.
Q. How should researchers handle this compound’s solubility and stability in experimental setups?
this compound’s lipophilic nature requires:
- Solubilization in organic solvents (e.g., DMSO) followed by dilution in aqueous buffers, ensuring final solvent concentrations do not exceed 1% to avoid cytotoxicity.
- Stability testing under varying pH, temperature, and light conditions via HPLC or LC-MS to confirm compound integrity over time.
Reference: Safety protocols for brominated phenols (e.g., storage in inert atmospheres) can be adapted from handling similar compounds .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies optimize this compound’s antimicrobial properties?
SAR strategies include:
- Synthetic modification of the bromination pattern (e.g., 6′-position bromination) to assess impact on membrane permeabilization efficacy.
- Comparative assays against analogs (e.g., pentabromopseudilin) to identify critical functional groups .
Methodological Tip: Use molecular docking simulations to predict interactions with bacterial membrane components, followed by experimental validation via fluorescence-based membrane integrity assays.
Q. What advanced techniques elucidate this compound’s mechanism of action against bacterial membranes?
- Fluorescent dye leakage assays (e.g., calcein release from liposomes) to quantify membrane disruption.
- Electron microscopy (TEM/SEM) to visualize ultrastructural damage to bacterial cells.
- Proteomic profiling to identify disrupted membrane proteins or lipid bilayer modifications .
Note: Combine these with cytotoxicity assays on mammalian cells (e.g., hemolysis tests) to evaluate selectivity .
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Contradictions may arise from:
- Strain-specific variability (e.g., differences in MRSA isolates’ membrane composition).
- Assay protocol divergence (e.g., broth microdilution vs. agar dilution methods).
Resolution Strategy: Replicate experiments using standardized CLSI protocols and include positive controls (e.g., vancomycin) for cross-study comparability .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing multiple treatment groups.
Software Tools: Use GraphPad Prism or R packages (e.g.,drc) for robust curve fitting .
Q. How should researchers design studies to assess this compound’s synergy with existing antibiotics?
- Checkerboard assays to determine fractional inhibitory concentration indices (FICIs) for combination therapies.
- Time-kill kinetics to evaluate bactericidal synergy over 24-hour periods.
Key Consideration: Test against clinically relevant biofilm models to mimic in vivo resistance mechanisms .
Q. What chromatographic methods are effective for purifying this compound from marine extracts?
- High-performance liquid chromatography (HPLC) with photodiode array detection for peak tracking.
- Mass spectrometry (MS) -guided fractionation to isolate target masses (e.g., m/z 669.96 for this compound derivatives) .
Optimization Tip: Use C18 reverse-phase columns and gradient elution with acetonitrile/water mobile phases.
Ethical & Methodological Frameworks
How can the FINER criteria enhance this compound research questions?
Apply the FINER framework to ensure questions are:
Q. What are common pitfalls in designing this compound studies, and how to avoid them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
